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molecular formula C22H15N3 B1216381 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline CAS No. 75318-62-6

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

Cat. No. B1216381
M. Wt: 321.4 g/mol
InChI Key: AJOKAHRNFHBQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04313950

Procedure details

A solution prepared from 0.075 g. of sodium dissolved in 20 ml of absolute ethanol was added to a suspension of 0.640 g. (0.004 mole) of 2-amino-isoquinoline-1(2H)-one and 0.720 g. (0.004 mole) of 4-phenyl-benzonitrile in 20 ml of absolute ethanol. The resulting mixture was refluxed for 30 minutes on an oil bath, then 15 ml. of ethylene glycol were added and the ethanol was distilled off by adjusting the temperature of the oil bath at about 150° C. After three hours the reaction mixture was cooled to room temperature whereby the title compound crystallized out. It was recovered by filtration and re-crystallized from a mixture of methylene chloride/diethyl ether=1/1. Yield 650 mg. M.p. 203°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step Two
Quantity
0.004 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][N:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=O.[C:14]1([C:20]2[CH:27]=[CH:26][C:23]([C:24]#[N:25])=[CH:22][CH:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(O)CO>C(O)C>[C:20]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:21]=[CH:22][C:23]([C:24]2[N:25]=[C:4]3[C:5]4[C:10]([CH:11]=[CH:12][N:3]3[N:2]=2)=[CH:9][CH:8]=[CH:7][CH:6]=4)=[CH:26][CH:27]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.004 mol
Type
reactant
Smiles
NN1C(C2=CC=CC=C2C=C1)=O
Step Three
Name
Quantity
0.004 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C#N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared from 0.075 g
ADDITION
Type
ADDITION
Details
was added to a suspension of 0.640 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 30 minutes on an oil bath
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
at about 150° C
CUSTOM
Type
CUSTOM
Details
crystallized out
FILTRATION
Type
FILTRATION
Details
It was recovered by filtration
CUSTOM
Type
CUSTOM
Details
re-crystallized from a mixture of methylene chloride/diethyl ether=1/1

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C1=NN2C(C3=CC=CC=C3C=C2)=N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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